molecular formula C11H20O2 B12669725 2-Ethyl-1-methylhex-1-enyl acetate CAS No. 93894-21-4

2-Ethyl-1-methylhex-1-enyl acetate

Cat. No.: B12669725
CAS No.: 93894-21-4
M. Wt: 184.27 g/mol
InChI Key: RTJHPUJQCPDVGT-PKNBQFBNSA-N
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Description

2-Ethyl-1-methylhex-1-enyl acetate is an organic compound with the molecular formula C11H20O2. It is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its pleasant fruity odor, making it a popular choice in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-1-methylhex-1-enyl acetate can be synthesized through the esterification of 2-ethyl-1-methylhex-1-en-1-ol with acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are carefully controlled to optimize the production rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-methylhex-1-enyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-1-methylhex-1-enyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyl-1-methylhex-1-enyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethylhexyl acetate
  • 1-Methylhexyl acetate
  • 2-Methylhexyl acetate

Comparison

2-Ethyl-1-methylhex-1-enyl acetate is unique due to its specific structural features, which confer distinct chemical and physical properties. Compared to similar compounds, it has a higher boiling point and a more pronounced fruity odor, making it particularly valuable in the fragrance industry .

Properties

CAS No.

93894-21-4

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

[(E)-3-ethylhept-2-en-2-yl] acetate

InChI

InChI=1S/C11H20O2/c1-5-7-8-11(6-2)9(3)13-10(4)12/h5-8H2,1-4H3/b11-9+

InChI Key

RTJHPUJQCPDVGT-PKNBQFBNSA-N

Isomeric SMILES

CCCC/C(=C(\C)/OC(=O)C)/CC

Canonical SMILES

CCCCC(=C(C)OC(=O)C)CC

Origin of Product

United States

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